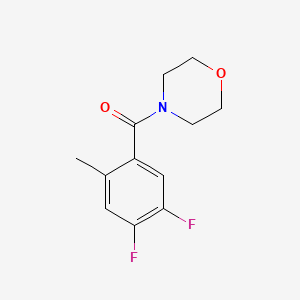

4-(4,5-difluoro-2-methylbenzoyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(4,5-difluoro-2-methylbenzoyl)morpholine" is a chemically synthesized molecule that likely exhibits unique physical and chemical properties due to the presence of difluoro-2-methylbenzoyl and morpholine groups. Research in related compounds focuses on exploring their synthesis, structure, and potential applications in various fields.

Synthesis Analysis

The synthesis of morpholine derivatives typically involves coupling reactions and the use of protecting groups to facilitate the formation of desired bonds while preventing undesirable reactions. For example, Taylor Chin et al. (2010) described the synthesis of a morpholine derivative via a coupling reaction, highlighting the importance of precise conditions for achieving high yields and desired products (Taylor Chin et al., 2010).

Molecular Structure Analysis

X-ray crystallography is a common method for analyzing the molecular structure of chemical compounds. The detailed molecular structure, including bond lengths, angles, and conformation, can be determined. This allows for insights into the compound's reactive sites and potential interactions with other molecules. For instance, Duan et al. (2014) utilized X-ray crystallography to elucidate the structure of a morpholine-based compound, demonstrating its utility in understanding compound geometry and potential intermolecular interactions (Duan et al., 2014).

Chemical Reactions and Properties

Morpholine derivatives participate in various chemical reactions, influenced by their functional groups. The presence of electron-withdrawing or electron-donating groups can significantly affect their reactivity. Research by Mamatha S.V et al. (2019) on similar compounds explored their reactivity and potential biological activities, which could provide insights into the chemical behavior of "4-(4,5-difluoro-2-methylbenzoyl)morpholine" (Mamatha S.V et al., 2019).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and stability, are crucial for understanding a compound's behavior under different conditions. These properties are determined by the molecular structure and can significantly influence the compound's applications.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards other chemical reagents, and stability in various environments, are key to predicting how the compound behaves in chemical reactions. Studies on related morpholine compounds, such as those by Sonsoles Rodriguez Aristegui et al. (2006), offer insights into the synthesis strategies and chemical properties of morpholine derivatives, which can be applied to understand "4-(4,5-difluoro-2-methylbenzoyl)morpholine" (Sonsoles Rodriguez Aristegui et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Investigation

Research has explored the synthesis and pharmacological properties of compounds related to 4-(4,5-difluoro-2-methylbenzoyl)morpholine. For example, new alkoxybenzamides, particularly 3:4:5-trimethoxybenzamides with heterocyclic bases like morpholine, have been synthesized and examined for their pharmacological properties, including toxicity, tranquillizing action, and analgesic activity. These compounds have shown significant tranquillizing and analgesic effects with slight toxicity, indicating potential applications in medical research and drug development (Vargha et al., 1962).

Photophysical Characterization

Another study focused on the synthesis and X-ray structure analysis of a compound similar to 4-(4,5-difluoro-2-methylbenzoyl)morpholine, providing insights into its photophysical properties. The research highlighted the absorption spectra and emission properties of the compound, offering valuable information for applications in materials science and photophysics (Chin et al., 2010).

Catalytic Applications

The use of saturated carbene ligands for high turnover number and rapid, room-temperature amination of chloroarenes has been investigated, demonstrating the efficiency of such systems in catalysis. This research suggests potential applications in synthetic chemistry and industrial processes involving morpholine and related compounds (Stauffer et al., 2000).

Inhibition of DNA-Dependent Protein Kinase

Compounds structurally related to 4-(4,5-difluoro-2-methylbenzoyl)morpholine have been studied for their ability to inhibit DNA-dependent protein kinase (DNA-PK), with implications for enhancing the efficacy of ionizing radiation in cancer treatment. This research contributes to the understanding of DNA repair mechanisms and the development of novel therapeutic agents (Cano et al., 2010).

Antimicrobial Activity

The synthesis and antimicrobial activity of compounds derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been explored. This research provides insights into the antimicrobial properties of morpholine derivatives and their potential applications in developing new antibacterial and antifungal agents (Janakiramudu et al., 2017).

Propiedades

IUPAC Name |

(4,5-difluoro-2-methylphenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c1-8-6-10(13)11(14)7-9(8)12(16)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZHPDSATHVKSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N2CCOCC2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5-Difluoro-2-methylphenyl)(morpholin-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)

![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone](/img/structure/B5506077.png)

![(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5506081.png)

![7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole](/img/structure/B5506092.png)

![methyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5506109.png)

![1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5506116.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)

![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)